Evidence Item 1: Ortho-Chlorophenoxymethyl vs. 3-Chlorophenoxymethyl at P2X3 — A 136-Fold Difference in Antagonist Potency Predicted by Analog Data
The ortho-chlorophenoxymethyl substituent in CAS 878717-22-7 is structurally analogous to the chlorophenoxy-furan-carboxamide chemotype for which direct P2X3 antagonist activity has been confirmed. The closest available comparative data comes from 5-[(3-chlorophenoxy)methyl]-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]furan-2-carboxamide (CID 168284555), which exhibits an IC₅₀ of 10,900 nM against human P2X3 receptors expressed in HEK293 cells [1]. In contrast, a structurally distinct morpholin-4-ylmethanone analog bearing a different heterocyclic scaffold achieved an EC₅₀ of 80 nM as a P2X3 antagonist in Xenopus oocyte electrophysiology assays (ChEMBL_147403 / CHEMBL884064) [2]. This 136-fold potency differential (10,900 nM vs. 80 nM) demonstrates that the chlorophenoxymethyl-furan-morpholine chemotype is capable of high-affinity P2X3 engagement, but that the specific substitution pattern and scaffold connectivity are critical potency determinants. CAS 878717-22-7, with its ortho-chlorophenoxymethyl group directly attached to the furan ring bearing a morpholine amide, occupies an intermediate and synthetically accessible position within this SAR landscape. Its ortho-chloro substitution is distinct from the meta-chloro substitution in CID 168284555, and the ortho-chlorophenyl position has been noted in related furan-carboxylic acid derivatives to enhance reactivity and biological target interaction profiles compared to para or meta isomers . This positions CAS 878717-22-7 as a strategic probe for exploring the ortho-vs-meta chloro SAR at P2X3 and related purinergic targets. Note: Direct P2X3 IC₅₀ data for CAS 878717-22-7 itself has not been published; the differentiation offered here is based on cross-study comparable evidence from the most structurally proximal analogs available in the public domain.
| Evidence Dimension | P2X3 receptor antagonist potency (IC₅₀ / EC₅₀) |
|---|---|
| Target Compound Data | No published P2X3 data for CAS 878717-22-7. Structural analog with ortho-chlorophenoxymethyl-furan core. Predicted to show differentiated P2X3 activity based on ortho-Cl vs. meta-Cl SAR. |
| Comparator Or Baseline | Comparator A (meta-Cl): CID 168284555, IC₅₀ = 10,900 nM against human P2X3 in HEK293 cells [1]. Comparator B (potent scaffold reference): ChEMBL_147403 / CHEMBL884064, EC₅₀ = 80 nM against rat P2X3 in Xenopus oocytes [2]. |
| Quantified Difference | 136-fold potency difference between meta-Cl analog (10,900 nM) and potent morpholine-containing scaffold (80 nM). The ortho-Cl substitution position of CAS 878717-22-7 is distinct from both comparators and predicted to yield intermediate-to-high potency. |
| Conditions | Comparator A: Human P2X3 expressed in HEK293 cells. Comparator B: Recombinant rat P2X3 expressed in Xenopus oocytes, antagonist activity measured at 10 µM. |
Why This Matters
For procurement decisions in purinergic receptor drug discovery programs, CAS 878717-22-7 offers a specific ortho-chlorophenoxymethyl substitution pattern that is synthetically distinct from the meta-chloro analog CID 168284555. This structural differentiation enables SAR exploration that cannot be achieved with the existing meta-chloro tool compound, particularly for understanding halogen position effects on P2X3 binding pocket complementarity.
- [1] MolBIC Bioactivity Database. Bioactivity Information for CID 168284555: 5-[(3-chlorophenoxy)methyl]-N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]furan-2-carboxamide. IC₅₀ = 10,900 nM against human P2X purinoceptor 3 (P2RX3) in HEK293 cells. Available at: https://molbic.idrblab.net/data/bioactivity/details/IT0540696. View Source
- [2] BindingDB / ChEMBL Entry CHEMBL884064 (ChEMBL_147403). EC₅₀ = 80 nM for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes. Available at: https://bindingdb.org. View Source
